4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride
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Overview
Description
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is an organic compound with the chemical formula C9H11N3O2·HCl. It is a white crystalline solid, soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly utilized in immunohistochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride typically involves the reaction of 4-formylbenzoic acid with dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This approach minimizes the need for intermediate purification steps and enhances overall yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated benzoic acid derivatives.
Scientific Research Applications
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in immunofluorescent staining to visualize specific proteins or cellular structures.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Utilized in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
4-aminobenzoic acid: An aromatic compound with an amino group at the para position.
4-hydroxybenzoic acid: An aromatic compound with a hydroxyl group at the para position .
Uniqueness
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific staining or labeling of biomolecules.
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-[(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H |
InChI Key |
ZWYIWPWUKWGMJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
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